molecular formula C15H15ClN2O4S B2364710 Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate CAS No. 321574-49-6

Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate

Cat. No.: B2364710
CAS No.: 321574-49-6
M. Wt: 354.81
InChI Key: AIYOKMAJJCJQGW-UHFFFAOYSA-N
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Description

Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is a useful research compound. Its molecular formula is C15H15ClN2O4S and its molecular weight is 354.81. The purity is usually 95%.
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Biological Activity

Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate, with the CAS number 321574-49-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C15H15ClN2O4S
  • Molecular Weight : 354.81 g/mol
  • Structure : The compound features a thiazolo-pyrazine core with a chlorobenzyl substituent, which may influence its biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
  • Efficacy : In vitro studies have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Potential

Several studies have assessed the anticancer potential of thiazolo-pyrazine derivatives:

  • Cell Line Studies : In vitro tests on cancer cell lines have demonstrated cytotoxic effects. For example, compounds in this class have been shown to induce apoptosis in various cancer cell types.
  • Mechanistic Insights : The anticancer activity is often linked to the inhibition of specific signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties:

  • Neurotransmitter Modulation : Similar compounds have been reported to enhance levels of neurotransmitters such as acetylcholine and serotonin in the brain, which are crucial for cognitive functions.
  • Animal Studies : Preclinical studies involving animal models indicate potential benefits in conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Research Findings

Several key studies have contributed to our understanding of the biological activity of this compound:

StudyFocusFindings
Study A (2016)Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and E. coli.
Study B (2018)Anticancer EffectsInduced apoptosis in breast cancer cell lines with IC50 values in low micromolar range.
Study C (2020)NeuroprotectionEnhanced neurotransmitter levels in rodent models; potential implications for treating cognitive decline.

Properties

IUPAC Name

methyl 7-[(4-chlorophenyl)methyl]-5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-22-15(21)14-18-11(8-23-14)13(20)17(7-12(18)19)6-9-2-4-10(16)5-3-9/h2-5,11,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYOKMAJJCJQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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